molecular formula C13H12N2 B213089 Benzaldehyde phenylhydrazone CAS No. 588-64-7

Benzaldehyde phenylhydrazone

Cat. No. B213089
CAS RN: 588-64-7
M. Wt: 196.25 g/mol
InChI Key: JGOAZQAXRONCCI-KAMYIIQDSA-N
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Description

Benzaldehyde phenylhydrazone is a chemical compound with the formula C13H12N2 . It is also known by other names such as Benzalphenylhydrazine, Benzylidenephenylhydrazine, Diphenylhydrazone, and N-Phenyl-N’-benzylidenehydrazine .


Molecular Structure Analysis

The molecular structure of Benzaldehyde phenylhydrazone consists of 13 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . It has a molecular weight of 196.2478 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The formation of phenylhydrazone from benzaldehyde occurs in two steps: the formation of an aminomethanol intermediate and the dehydration of the aminomethanol to give the products of reaction .


Physical And Chemical Properties Analysis

Benzaldehyde phenylhydrazone has a molecular weight of 196.25 . Its physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Safety and Hazards

Benzaldehyde phenylhydrazone is harmful if swallowed and causes serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

N-[(E)-benzylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOAZQAXRONCCI-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588-64-7
Record name Benzaldehyde phenylhydrazone
Source DTP/NCI
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Record name Benzaldehyde, 2-phenylhydrazone
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Record name Benzaldehyde phenylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of benzaldehyde phenylhydrazone?

A1: The molecular formula of benzaldehyde phenylhydrazone is C13H12N2. Its molecular weight is 196.25 g/mol.

Q2: How can I synthesize benzaldehyde phenylhydrazone?

A2: Benzaldehyde phenylhydrazone is easily synthesized by reacting benzaldehyde with phenylhydrazine in a suitable solvent like ethanol or methanol. []

Q3: What spectroscopic techniques are useful for characterizing benzaldehyde phenylhydrazone?

A3: Various techniques can be employed for characterization, including:

  • IR spectroscopy: This reveals characteristic bands for C=N, N=N, and N-H stretches, providing information about the functional groups present. [, , ]
  • UV-Vis spectroscopy: This displays characteristic absorption bands corresponding to π–π and n–π electronic transitions, offering insights into the conjugated system. [, ]
  • NMR spectroscopy (1H and 13C): This provides detailed information about the structure and environment of hydrogen and carbon atoms within the molecule. [, ]
  • Mass spectrometry: This helps determine the molecular weight and fragmentation pattern, confirming the compound's identity. []

Q4: How does the structure of benzaldehyde phenylhydrazone influence its reactivity?

A4: The presence of the azohydrazone group (-N=N-C=N-NH-) makes benzaldehyde phenylhydrazone a good chelating agent, capable of forming complexes with various metal ions. [, , ] The conjugated system within the molecule also makes it susceptible to electrophilic attack and cycloaddition reactions. [, , , ]

Q5: Can benzaldehyde phenylhydrazone be used to synthesize heterocycles?

A5: Yes, it serves as a versatile precursor for synthesizing various heterocycles. For instance, reactions with diketene yield pyrazolidin-3-one derivatives, highlighting its use in constructing five-membered rings. [] It can also react with dimethyl acetylenedicarboxylate to form pyrazole derivatives. []

Q6: What happens when benzaldehyde phenylhydrazone is treated with lead tetra-acetate?

A6: Oxidation with lead tetra-acetate leads to the formation of nitrilimines, reactive intermediates that can be trapped with dipolarophiles like acrylonitrile to yield pyrazoles. This reaction highlights the utility of benzaldehyde phenylhydrazone in generating 1,3-dipoles for heterocyclic synthesis. []

Q7: Does benzaldehyde phenylhydrazone exhibit any interesting photochemical behavior?

A7: Yes, it exhibits photochromism, meaning it undergoes reversible color change upon exposure to light. This property stems from its ability to form a red-colored formazan upon irradiation, which can then revert to the original compound in the dark. [, ]

Q8: How does benzaldehyde phenylhydrazone react with mercury(II) acetate?

A8: Treatment with mercury(II) acetate leads to mercuriation at the ortho position of the N-phenyl ring. Kinetic studies suggest that this reaction proceeds through an internal cyclometallation process involving the hydrazone imino-moiety. []

Q9: Have computational methods been used to study benzaldehyde phenylhydrazone?

A9: Yes, computational chemistry plays a vital role in understanding the electronic structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations are frequently used to predict its molecular geometry, electronic transitions, and nonlinear optical properties. [, ]

Q10: How do substituents affect the properties of benzaldehyde phenylhydrazone derivatives?

A10: Introducing electron-donating or electron-withdrawing groups on the phenyl rings significantly influences the compound's properties. For instance, studies have explored how substituents affect the first hyperpolarizability, a crucial parameter for nonlinear optical applications. [, ] Additionally, the position and nature of substituents impact the compound's photochromic behavior and its reactivity in various chemical transformations. [, ]

Q11: Are there any applications of benzaldehyde phenylhydrazone in materials science?

A11: Its ability to form complexes with metal ions makes it a potential building block for synthesizing metal-organic frameworks (MOFs), a class of porous materials with diverse applications in catalysis, gas storage, and sensing. [] Additionally, its photochromic properties make it a candidate for developing light-sensitive materials.

Q12: What are some future directions for research on benzaldehyde phenylhydrazone?

A12:

  • Exploration of its biological activity: While some studies have investigated the biological activities of formazan derivatives, further research is needed to explore the potential of benzaldehyde phenylhydrazone and its analogs in medicinal chemistry. []
  • Development of novel synthetic methodologies: New and efficient synthetic routes to benzaldehyde phenylhydrazone derivatives with tailored properties are crucial for expanding their applications. []
  • Understanding its environmental fate and impact: As with any chemical compound, investigating its environmental persistence, degradation pathways, and potential toxicity is vital for responsible development and utilization. []

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